2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)methylthio]-N-(2-hydroxy-5-nitrophenyl)acetamide is a nitrophenol.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimalarial Activity : A study by Werbel et al. (1986) describes the synthesis of a series of related compounds, including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, showing significant antimalarial potency against Plasmodium berghei in mice, with implications for clinical trials in humans (Werbel et al., 1986).
Molecular Structure Analysis : Gowda et al. (2007) investigated the structure of 2‐Chloro‐N‐(4‐chlorophenyl)acetamide, a related compound, showing its molecular structure and hydrogen bonding characteristics (Gowda et al., 2007).
Hydrogen Bond Studies : Romero and Margarita (2008) synthesized and characterized compounds including N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, providing insights into hydrogen-bond formation in solution and structural behavior (Romero & Margarita, 2008).
Optical Properties : Wannalerse et al. (2022) explored the synthesis and optical properties of orcinolic derivatives, including N-(4-nitrophenyl)acetamide, for potential applications as OH− indicators (Wannalerse et al., 2022).
Applications in Materials Science
Synthesis of AB-Type Monomers : Begunov and Valyaeva (2015) synthesized AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, demonstrating applications in polymer chemistry (Begunov & Valyaeva, 2015).
Preparation and Reaction of Trihalogenated Hydroxythiophenes : Skramstad et al. (2000) discussed the synthesis and reactions of trihalogenated hydroxythiophenes, relevant for chemical applications and material synthesis (Skramstad et al., 2000).
Biological Activities and Potential Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities : Rani et al. (2014) synthesized 2-(Substituted phenoxy) Acetamide Derivatives, demonstrating their potential as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
Bioactivity of Nitrosylated and Nitrated Derivatives : Girel et al. (2022) investigated the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, revealing insights into their phytotoxic metabolites and gene expression alterations (Girel et al., 2022).
Properties
Molecular Formula |
C15H13ClN2O4S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-hydroxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13ClN2O4S/c16-11-3-1-10(2-4-11)8-23-9-15(20)17-13-7-12(18(21)22)5-6-14(13)19/h1-7,19H,8-9H2,(H,17,20) |
InChI Key |
XLDYRTAPKQIASS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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